[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Description
[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes Sensing for pH and Metal Cations
Compounds with benzothiazole and benzoxazole moieties have been utilized as fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit high sensitivity to pH changes, particularly in the pH 7-8 range, leading to significant fluorescence enhancement under basic conditions. Their selectivity and sensitivity towards metal cations are attributed to the high acidity of the fluorophenol moiety, suggesting potential applications in bioimaging and metal ion detection (Tanaka et al., 2001).
Antioxidant Properties
Derivatives of methanone, specifically those with multiple hydroxyphenyl groups, have shown effective antioxidant properties. These compounds, including bromophenols, were synthesized and demonstrated potent radical scavenging activities, comparable to standard antioxidants like BHA, BHT, α-tocopherol, and trolox. Their structure-activity relationship indicates that the presence of phenolic rings and hydroxyl groups significantly contributes to their antioxidant effectiveness, suggesting their utility in pharmaceuticals and nutraceuticals to combat oxidative stress (Çetinkaya et al., 2012).
Synthesis of Novel Derivatives
Research on synthesizing novel derivatives of benzoxazine with anti-stress oxidative properties highlights the potential for developing compounds with specific therapeutic applications. The use of electrochemical synthesis techniques to create these derivatives underscores the versatility and adaptability of such compounds in medicinal chemistry (Largeron & Fleury, 1998).
Crystal Structure and DFT Studies
The detailed structural analysis and density functional theory (DFT) studies of boric acid ester intermediates indicate the importance of molecular structure in determining the physicochemical properties of such compounds. These studies not only provide insights into the molecular configurations but also highlight the potential applications in material science and pharmaceuticals (Huang et al., 2021).
Properties
IUPAC Name |
[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-16-4-9-19(10-5-16)26-15-23(24(27)17-6-11-20(30-2)12-7-17)31(28,29)22-13-8-18(25)14-21(22)26/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQYERKAMQHPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.